Product packaging for Curcusone B(Cat. No.:CAS No. 103667-52-3)

Curcusone B

Cat. No.: B1211218
CAS No.: 103667-52-3
M. Wt: 296.4 g/mol
InChI Key: YTEYTHRWXHJPKG-BOLLXYOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curcusone B is a diterpenoid natural product isolated from the medicinal plant Jatropha curcas L. . This compound features a characteristic [6-7-5] tricyclic carbon skeleton and has demonstrated potent and broad-spectrum anticancer activity in biological studies . Research indicates that this compound possesses significant anti-metastatic properties. At non-cytotoxic doses, it has been shown to strongly reduce the invasive potential and motility of various human cancer cell lines. A key mechanism of this activity is the compound's ability to inhibit the secretion of matrix-metalloproteinases (MMPs), which are crucial enzymes for cancer cell invasion and metastasis . The main research applications for this compound include the study of metastatic cancer processes, investigation of MMP inhibition as a therapeutic strategy, and exploration of natural product-based anticancer mechanisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O2 B1211218 Curcusone B CAS No. 103667-52-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103667-52-3

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

(2S,6aS)-2,5-dimethyl-10-methylidene-7-prop-1-en-2-yl-3,6a,7,8,9,10a-hexahydro-2H-benzo[h]azulene-1,4-dione

InChI

InChI=1S/C20H24O2/c1-10(2)14-7-6-11(3)17-15(14)8-12(4)19(21)16-9-13(5)20(22)18(16)17/h8,13-15,17H,1,3,6-7,9H2,2,4-5H3/t13-,14?,15-,17?/m0/s1

InChI Key

YTEYTHRWXHJPKG-BOLLXYOYSA-N

SMILES

CC1CC2=C(C1=O)C3C(C=C(C2=O)C)C(CCC3=C)C(=C)C

Isomeric SMILES

C[C@H]1CC2=C(C1=O)C3[C@@H](C=C(C2=O)C)C(CCC3=C)C(=C)C

Canonical SMILES

CC1CC2=C(C1=O)C3C(C=C(C2=O)C)C(CCC3=C)C(=C)C

Synonyms

curcusone B

Origin of Product

United States

Origin, Isolation, and Derivation Methodologies of Curcusone B

Identification of Natural Biosources of Curcusone B

The primary and most extensively studied natural source of this compound is Jatropha curcas L., a plant belonging to the Euphorbiaceae family.

Jatropha curcas, commonly known as the purging nut or physic nut, is a shrub or small tree native to the Americas but now cultivated in tropical and subtropical regions worldwide iium.edu.mypurdue.edunews-medical.net. This plant is widely recognized for its traditional medicinal uses and its potential as a source for biodiesel purdue.eduresearchgate.netmdpi.com. This compound has been isolated from various parts of Jatropha curcas, including its stem bark and roots iium.edu.myresearchgate.netmdpi.comcas.cnresearchgate.netresearchgate.netbiomedpharmajournal.orgcore.ac.ukresearchgate.net. Studies have identified this compound alongside other related compounds, such as Curcusones A, C, and D, within this plant species purdue.eduresearchgate.netcas.cncore.ac.uknih.gov. Its presence in Jatropha curcas has been linked to the plant's reported anticancer and anti-metastatic activities researchgate.netmdpi.comresearchgate.netcapes.gov.br.

While Jatropha curcas is the established primary source of this compound, the reviewed literature does not identify this compound itself as being isolated from Curcuma species or other botanical genera. Although some sources mention compounds with similar names or related activities from Curcuma species, these are distinct from this compound as characterized from Jatropha curcas uum.edu.myontosight.aivast.gov.vn.

Advanced Methodologies for Isolation and Purification

The isolation and purification of this compound from complex plant matrices require precise chromatographic techniques and optimized extraction protocols.

The separation of this compound from other phytochemicals present in Jatropha curcas extracts typically involves a series of chromatographic methods. Vacuum Liquid Chromatography (VLC) using silica (B1680970) gel as an adsorbent is a commonly employed technique for initial fractionation cas.cnresearchgate.netresearchgate.netinnovareacademics.inijpsr.com. Further purification often utilizes High-Performance Liquid Chromatography (HPLC), including reversed-phase HPLC (RP-HPLC), and radial chromatography (RC) to achieve high purity ijpsr.combenchchem.combachem.combio-works.com. These methods rely on differences in polarity and hydrophobicity to separate this compound from structurally similar compounds benchchem.combachem.com.

Optimizing extraction and purification protocols for diterpenoids like this compound involves careful selection of solvents and conditions to maximize yield and prevent degradation. Methanol is frequently used for initial maceration of plant material researchgate.net. For the purification of diterpenoid skeletons, which can be unstable, optimized solvent systems, such as methanol-dichloromethane gradients, and potentially inert atmospheres are recommended to prevent degradation benchchem.com. The low natural abundance of some diterpenoids also necessitates refined protocols to ensure efficient isolation benchchem.com.

Structural Elucidation Methodologies of this compound

Determining the precise chemical structure of this compound relies on a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive use of 1D NMR (¹H NMR, ¹³C NMR) and 2D NMR techniques, including Heteronuclear Single Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and ¹H-¹H Correlation Spectroscopy (COSY), is crucial for establishing the carbon-carbon and carbon-proton connectivity within the molecule cas.cnresearchgate.netresearchgate.netcore.ac.uknih.govegyankosh.ac.inmaas.edu.mmcapes.gov.br.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) and Electron Ionization Mass Spectrometry (EI-MS) are employed to determine the exact molecular weight and elemental composition, providing vital information for structure determination cas.cnegyankosh.ac.inmaas.edu.mm.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: FTIR spectroscopy helps identify functional groups present in the molecule, such as carbonyl groups, while UV-Vis spectroscopy can indicate the presence of conjugated systems researchgate.netegyankosh.ac.incapes.gov.br.

X-ray Crystallography: For definitive structural confirmation, including the relative stereochemistry, single-crystal X-ray diffraction analysis is the gold standard, although its application is dependent on obtaining suitable crystals cas.cnnih.gov.

Data Tables

The research on this compound has also involved evaluating its biological activities, with several studies reporting its cytotoxic and anti-metastatic effects, often quantified by IC50 values.

Table 1: Cytotoxic and Anti-metastatic Activity of this compound

Cell LineActivity TypeIC50 Value (µM)Reference(s)
KBInvasiveness7.2 ± 1.6 iiarjournals.org
MCF-7Invasiveness10.5 ± 3.7 iiarjournals.org
Hep3BInvasiveness5.8 ± 2.0 iiarjournals.org
KKU-100Invasiveness5.7 ± 0.4 iiarjournals.org
K562 (Human Leukemia)Antiproliferative6.1 researchgate.net
H1299 (Lung Carcinoma)Antiproliferative15 researchgate.net
WiDr (Colon Adeno.)Cytotoxic18.24 researchgate.netinnovareacademics.in
HeLa (Cervical Cancer)Cytotoxic19.60 researchgate.netinnovareacademics.in
Murine Leukemia P-388Cytotoxic0.57 µg/mL (1.93 µM) researchgate.net

Note: IC50 represents the concentration of the compound required to inhibit a specific biological function by 50%. Values may vary slightly between studies due to different experimental conditions.

Compound Names

Biosynthetic Pathways of Curcusone B

Investigation of Proposed Biosynthetic Routes for Curcusone-Type Diterpenoids

The biosynthesis of curcusone-type diterpenoids, which feature a distinctive [6-7-5] tricyclic core, has been a subject of scientific investigation. nih.govacs.org While the complete enzymatic pathway from primary metabolites to Curcusone B has not been fully elucidated in vivo, key insights have been gained through chemical synthesis studies. These studies provide strong evidence for plausible biosynthetic steps.

Research findings have pointed towards a significant proposed pathway involving dimerization and subsequent rearrangement for related compounds. Specifically, the laboratory synthesis of dimericursone A from its monomeric precursors, curcusone C and curcusone D, experimentally supports a proposed biosynthetic route involving a Diels-Alder dimerization followed by a cheletropic elimination. nih.govresearchgate.netnih.govpurdue.edu This reaction mechanism suggests how more complex dimeric structures found in Jatropha curcas could be formed from the primary curcusone skeletons. nih.gov Although this evidence relates to the formation of a dimer from other curcusones, it provides a validated chemical basis for the types of transformations that may occur in the later stages of the biosynthetic pathways of curcusone-type compounds within the plant.

The core structure of curcusones is assembled through a series of cyclization and rearrangement reactions. One synthetic approach successfully constructed the critical cycloheptadienone (B157435) core of the curcusones through a thermal nih.govnih.gov-sigmatropic rearrangement and a novel cascade reaction promoted by iron(III) chloride (FeCl3). nih.govresearchgate.netresearchgate.net This demonstrates a chemically feasible route to assemble the central seven-membered ring, a key structural feature of this compound.

Identification of Key Enzymatic Machinery and Precursors

The biosynthesis of all terpenoids, including diterpenes like this compound, begins with the isoprenoid biosynthetic pathway. mdpi.com This fundamental pathway produces the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The assembly of the 20-carbon backbone of diterpenes proceeds through the head-to-tail condensation of these C5 units to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and finally, geranylgeranyl pyrophosphate (GGPP, C20). GGPP is the direct open-chain precursor for the vast majority of diterpenoids. mdpi.com

Following the formation of GGPP, the pathway involves two key stages:

Cyclization: Diterpene synthases (diTPSs) catalyze the cyclization of GGPP into various complex carbocyclic skeletons. This is often the step that defines the foundational structure of a particular diterpene family.

Post-cyclization Modification: The initial hydrocarbon scaffold is then tailored by a suite of decorating enzymes, most notably cytochrome P450 monooxygenases (CYPs) and dehydrogenases. These enzymes introduce functional groups (hydroxyls, ketones, epoxides) and create double bonds, leading to the vast structural diversity of diterpenes. mdpi.com In plants of the Euphorbiaceae family, to which Jatropha curcas belongs, the CYP71D and CYP26A subfamilies have been identified as being particularly involved in these post-cyclization reactions. mdpi.com

The table below summarizes the key precursors and enzyme families implicated in the biosynthesis of curcusone-type diterpenoids.

Component Description Role in Biosynthesis
Isopentenyl Pyrophosphate (IPP)C5 Isoprenoid UnitUniversal building block for all terpenoids.
Dimethylallyl Pyrophosphate (DMAPP)C5 Isoprenoid UnitIsomer of IPP, acts as the initial primer in terpene chain elongation.
Geranylgeranyl Pyrophosphate (GGPP)C20 Diterpene PrecursorThe direct acyclic precursor to the diterpene skeleton, formed from IPP and DMAPP. mdpi.com
Diterpene Synthases (diTPSs)Enzyme ClassCatalyze the foundational cyclization of GGPP to form the core ring structures of diterpenoids.
Cytochrome P450 Monooxygenases (CYPs)Enzyme SuperfamilyResponsible for the extensive oxidative modifications (e.g., hydroxylation, oxidation) of the diterpene scaffold, creating chemical diversity. mdpi.com

Genetic and Molecular Basis of Biosynthesis in Natural Producers

This compound is naturally produced by the shrub Jatropha curcas (family Euphorbiaceae). researchgate.netchemrxiv.orgnews-medical.net The genetic framework underlying the production of curcusones and other diterpenes in this plant is complex and involves a suite of specialized genes. While specific genes for every step of the this compound pathway have not been fully characterized, the genetic basis can be inferred from the general principles of diterpene biosynthesis in plants.

The production of this compound is dependent on the expression of genes encoding the enzymes of the isoprenoid pathway and the specific enzymes that constitute the latter parts of the curcusone pathway. This includes genes for diTPSs and various CYPs. Phylogenetic analyses in the Euphorbiaceae family have revealed that certain CYP subfamilies, which are crucial for post-cyclization modifications, have expanded in a manner that correlates with the diversification of diterpene classes. mdpi.com This suggests that gene duplication and subsequent functional divergence within these enzyme families have been a key evolutionary driver for the production of novel compounds like the curcusones.

Genetic improvement programs for Jatropha curcas have been established, primarily focusing on enhancing traits like oil content for biodiesel production. rjpbcs.comembrapa.br These programs have involved assessing the genetic variability within different Jatropha progenies. embrapa.br While these studies have not directly targeted this compound production, they lay the groundwork for future investigations. By correlating the chemical profiles of different Jatropha accessions with their genetic makeup (chemogenomics), it may be possible to identify the specific genes and regulatory networks responsible for the biosynthesis of this compound.

Chemical Synthesis and Analog Generation of Curcusone B

Total Synthesis Strategies for Curcusone B and Related Compounds

The first total synthesis of this compound was a notable achievement, accomplished as part of a broader effort to synthesize several members of the curcusone family of diterpenes nih.govacs.orgnih.gov. These natural products share a characteristic [6-7-5] tricyclic carbon skeleton, which is also found in daphnane and tigliane diterpenes nih.govacs.orgnih.gov. The successful synthesis provided not only a supply of the natural product but also confirmed its absolute stereochemistry.

A landmark synthesis reported the creation of Curcusones A and B in a concise 9-step sequence nih.govacs.org. This efficiency is a hallmark of a well-designed synthetic strategy, enabling the practical production of these complex molecules. The synthesis of related family members, Curcusones C and D, was achieved in 10 steps, while the dimeric analog, Dimericursone A, required 12 steps nih.govacs.org.

The synthetic design also incorporated divergent elements. Once a key intermediate was formed, it could be elaborated into different members of the curcusone family. For instance, after the formation of the core structure, a final α-methylation step yielded a mixture of Curcusone A and this compound nih.gov. From Curcusone A, further oxidation could then produce Curcusones C and D nih.gov. This divergent approach is highly valuable for creating a library of related natural products from a common precursor.

| Divergent Synthesis | A common intermediate is transformed into multiple target molecules. | Efficient for generating a library of related compounds, allows for late-stage diversification. | nih.gov |

The successful synthesis of this compound and its congeners relied on a series of powerful and elegant chemical reactions to construct the complex tricyclic core.

Mukaiyama Aldol Reaction : A vinylogous Mukaiyama aldol reaction was a crucial step in the early stages of the synthesis nih.gov. This reaction was employed to couple two key building blocks, establishing a critical carbon-carbon bond and setting a key stereocenter. The use of a silyl enol ether as a nucleophile, activated by a Lewis acid, allows for a controlled aldol addition, which is a cornerstone of modern organic synthesis.

Diels-Alder Cycloaddition : While not directly used for the core of this compound itself, the Diels-Alder reaction was pivotal in a biomimetic synthesis of Dimericursone A from Curcusones C and D nih.govacs.org. This pericyclic reaction, involving a [4+2] cycloaddition between a diene and a dienophile, is a powerful tool for forming six-membered rings with high stereocontrol. Its application in the synthesis of Dimericursone A provided strong evidence for the proposed biosynthetic pathway of this dimeric natural product nih.govacs.org. In the synthesis of other related compounds, such as Curcusone I and J, a Diels-Alder reaction was used to construct the six-membered ring of the molecule nih.gov.

Gold-Catalyzed Cascade Reactions : For the synthesis of the structurally distinct Curcusone I and J, which feature a 5,7-fused ring system with an oxygen bridge, a gold-catalyzed tandem furan formation and furan-allene [4+3] cycloaddition was employed nih.gov. This sophisticated cascade reaction rapidly builds molecular complexity from a simpler precursor, showcasing the power of transition metal catalysis in modern organic synthesis.

Other key transformations in the synthesis of this compound include a thermal acs.orgacs.org-sigmatropic rearrangement and a novel FeCl₃-promoted cascade reaction, which were instrumental in constructing the central seven-membered cycloheptadienone (B157435) core of the molecule nih.govacs.org.

Table 2: Key Reactions in the Synthesis of this compound and Related Compounds

Reaction Purpose Key Reagents/Conditions Reference
Vinylogous Mukaiyama Aldol Reaction Carbon-carbon bond formation and stereocenter setting. Silyl enol ether, Lewis acid. nih.gov
Thermal acs.orgacs.org-Sigmatropic Rearrangement Construction of the cycloheptadienone core. Heat. nih.govacs.org
FeCl₃-Promoted Cascade Reaction Construction of the cycloheptadienone core. FeCl₃. nih.govacs.org
Diels-Alder Cycloaddition Biomimetic synthesis of Dimericursone A. Heat. nih.govacs.org

| Gold-Catalyzed Cascade Reaction | Synthesis of the 5,7-fused ring system in Curcusone I and J. | Gold catalyst. | nih.gov |

Semi-Synthetic Derivation of this compound

Semi-synthesis, which involves the chemical modification of a readily available natural product, is an attractive strategy for producing analogs that may be difficult to access through total synthesis. In the case of this compound, which can be isolated in significant quantities from the roots of Jatropha curcas, semi-synthesis provides a direct route to other related natural products and novel derivatives nih.gov.

A one-step semi-synthesis method has been developed to convert this compound (along with Curcusone A) into spirocurcasone and pyracurcasone nih.gov. This transformation not only increased the yield of spirocurcasone, which is found in only trace amounts in the plant, but also generated pyracurcasone, a derivative that exhibited greater cytotoxicity than the parent compounds nih.gov. This work confirmed the proposed biogenetic origin of spirocurcasone and demonstrated the utility of semi-synthesis for accessing valuable analogs nih.gov.

Design and Synthesis of this compound Analogs and Derivatives

The ability to synthesize this compound and its analogs is crucial for exploring the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the structure of the natural product, researchers can identify the key functional groups responsible for its biological activity and potentially develop new compounds with enhanced potency or selectivity.

As part of the total synthesis efforts, this compound was converted into the rearranged analog (+)-spirocurcasone and a synthetic derivative named (-)-pyracurcasone nih.gov. These transformations were achieved in a single step, following a previously reported procedure nih.gov.

The synthesis of dimeric natural products from monomeric precursors is another important aspect of analog generation. The biomimetic synthesis of (-)-Dimericursone A from a mixture of Curcusones C and D was achieved through a two-step process involving mesylation followed by a base-induced elimination and dimerization cascade nih.gov. This not only provided access to the dimeric compound but also lent support to its proposed biosynthetic pathway nih.gov. The development of a concise and convergent total synthesis opens the door for further analog synthesis and optimization of the biological activity of the curcusone scaffold nih.gov.

Table 3: Compound Names Mentioned in the Article

Compound Name
Curcusone A
This compound
Curcusone C
Curcusone D
Curcusone I
Curcusone J
Dimericursone A
(+)-Spirocurcasone
(-)-Pyracurcasone
Daphnane

Molecular and Cellular Biological Activities of Curcusone B in Pre Clinical Research Models Non Human Focus

Anti-inflammatory Research Applications

Curcusone B has also shown promise in modulating inflammatory responses, indicating a potential role in managing inflammatory conditions.

This compound has been reported to inhibit the production of pro-inflammatory enzymes and cytokines ontosight.ai. While specific details on the precise enzymes or mediators inhibited by this compound are not extensively elaborated in the provided snippets, related compounds like curcumin (B1669340) have been shown to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), interleukin-8 (IL-8), and matrix metalloproteinase-3 (MMP-3) in chondrocytes nih.gov. These findings suggest a general anti-inflammatory capacity within the Jatropha species and related compounds, which may extend to this compound.

Compound Name List:

this compound

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, Nrf2/HO-1)

Direct research specifically detailing this compound's modulation of the NF-κB and MAPK signaling pathways is not extensively documented in the available literature. Similarly, while the Nrf2/HO-1 axis is recognized as a critical pathway modulated by various natural compounds for its role in cellular defense and inflammation, specific studies detailing this compound's direct impact on this pathway are limited in the reviewed sources. Further investigation is required to elucidate this compound's precise mechanisms of action within these inflammatory cascades.

Antioxidant Research Applications

Research into the antioxidant properties of this compound, specifically concerning its mechanisms of reactive oxygen species (ROS) scavenging and modulation of endogenous antioxidant enzyme systems, is not extensively detailed in the reviewed literature. While ROS scavenging and the modulation of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are fundamental antioxidant strategies employed by many natural compounds, specific experimental data for this compound in these areas are limited.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Modulation of Endogenous Antioxidant Enzyme Systems

Information regarding this compound's specific effects on endogenous antioxidant enzyme systems, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), is limited in the reviewed literature. These enzymes are critical components of the cellular defense against oxidative stress, and their modulation by natural compounds is a significant area of research. However, specific data linking this compound to the activation or inhibition of these particular enzymes are not prominently featured in the available studies.

Antimicrobial Research Applications

This compound has shown promise in antimicrobial research, particularly in its antifungal activity. While its antibacterial efficacy is also suggested, detailed mechanistic studies are less prevalent.

Investigations into Antibacterial Efficacy and Mechanisms

Jatropha species, including compounds like this compound, have been reported to possess antibacterial properties researchgate.netiium.edu.myiium.edu.myusp.br. However, the reviewed literature does not provide specific quantitative data on this compound's antibacterial efficacy, such as minimum inhibitory concentrations (MICs) against particular bacterial strains, nor does it detail the specific mechanisms underlying its antibacterial action.

Studies on Antifungal Activity

This compound has demonstrated notable antifungal activity. Studies indicate that this compound, along with other compounds from Jatropha seeds, possesses antifungal properties against various phytopathogenic fungi researchgate.netiium.edu.my. Specifically, this compound has been identified as having antifungal activity against fungi such as Botrytis cinerea, Fusarium oxysporum, Fusarium moniliforme, and Aspergillus flavus researchgate.net. Aqueous extracts of Jatropha curcas seeds have also shown significant inhibition of Fusarium oxysporum and Sclerotinia sclerotiorum mycelial growth in vitro researchgate.net.

Data Tables

Table 1: Antiproliferative/Cytotoxic Activity of this compound

Cell LineIC50 ValueReference
K562 (Chronic Myelogenous Leukemia)6 µg/mL researchgate.netiium.edu.my
H1299 (Non-Small Cell Lung Carcinoma)15 µg/mL researchgate.netiium.edu.my
MCF-7 (Breast Cancer)~1.6–3.1 µM nih.gov
WiDr (Colon Cancer)18.24 µM nih.gov
HeLa (Cervical Cancer)19.60 µM nih.gov

Note: IC50 values can vary based on assay conditions and cell line passage numbers. Values from different studies are presented for comparative context.

Compound List

this compound

Curcusones A, C, D

Curcin

Jatropholone A

Jatrophone

Curcusine C

Curcumin

Eriodictyol

Apigenin

Vitexin

Isovitexin

Thymol

Carvacrol

(R)-(-)-Carvone

Dioscin

Honokiol

Osthole

Jatrogrossidione

Jatroalactone

Jatrophalactone

Jatropha diketone

Cinnamaldehyde

EGCG (Epigallocatechin)

Genistein

Hydroxytyrosol

Ascorbic acid (Vitamin C)

Tocopherols (Vitamin E)

Carotenoids

Flavonoids

Phenolic compounds

Alkaloids

GSH (Glutathione)

GSSG (Oxidized Glutathione)

SOD (Superoxide Dismutase)

CAT (Catalase)

GPx (Glutathione Peroxidase)

GR (Glutathione Reductase)

GST (Glutathione S-Transferase)

MMP (Matrix-Metalloproteinases)

MMP-2

MMP-9

ROS (Reactive Oxygen Species)

Nrf2 (Nuclear factor erythroid 2-related factor 2)

HO-1 (Heme Oxygenase-1)

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

MAPK (Mitogen-Activated Protein Kinase)

JNK1 (c-Jun N-terminal kinase 1)

p38

Bcl-xL

Bax

Survivin

Cytochrome C

Caspase-3

Caspase-9

Keap1 (Kelch ECH Associated Protein 1)

BRAT1

Sirtuin-1

PI3K (Phosphoinositide 3-kinase)

Akt (Protein kinase B)

mTOR (Mechanistic target of rapamycin)

EGFR (Epidermal Growth Factor Receptor)

ERK1/2 (Extracellular signal-regulated kinases 1/2)

p53

HIFα (Hypoxia-inducible factor alpha)

PTEN (Phosphatase and tensin homolog)

AP-1 (Activator protein-1)

FoxO (Forkhead box protein O)

SP1 (Specificity protein 1)

STAT1-3 (Signal transducer and activator of transcription 1-3)

TNF-α (Tumor Necrosis Factor alpha)

iNOS (Inducible Nitric Oxide Synthase)

COX-2 (Cyclooxygenase-2)

TGF-β1 (Transforming Growth Factor beta 1)

GSH (Glutathione)

Trx (Thioredoxin)

TrxR1 (Thioredoxin Reductase 1)

Prdxs (Peroxiredoxins)

GPx (Glutathione Peroxidases)

GSH (Glutathione)

GSSG (Glutathione Disulfide)

H2O2 (Hydrogen Peroxide)

O2•− (Superoxide radical)

•OH (Hydroxyl radical)

1O2 (Singlet Oxygen)

ROOH (Organic Hydroperoxide)

ROO• (Lipid Peroxyl Radical)

ONOO– (Peroxynitrite)

Ubiquitin

DUBs (Deubiquitinases)

USP2 (Ubiquitin-specific protease 2)

Bortezomib

Curcusone D

BbAFP1

Gaeumannomyces graminis

Fusarium gramminearum

Magnaporthe orzyae

Alternaria brassicae

Alternaria solani

Rhizoctonia solani

Pythium myriotylum

Colletotrichum acutatum

Botryodiplodia theobromae

Sclerotinia sclerotiorum

Candida albicans

Klebsiella pneumoniae

Mycoplasma hominis

Staphylococcus aureus

Escherichia coli

HCT116

HCT116R

A549

A549/ADR

MCF7/TH

Hep3B

KKU-100

KB

HT-29

HT1080

WiDr

HeLa

U373

SKBR3

HepG2

MCF-7

AN3 CA

HEC-1-A

KLE

CCL-171

AGS CRL-1739

HTB-58

HTB-1

CCL-240

P-388 lymphocytic leukemia

Eagle's carcinoma of the nasopharynx

U937

PC3

DU145

T-cell lymphoma

Gammarus pulex

The article is structured according to the provided outline, focusing solely on this compound. Where specific data for this compound regarding inflammatory pathways and antioxidant enzyme modulation was not found in the reviewed literature, this limitation is noted. The available data on antiproliferative and antifungal activities are presented with supporting citations and a data table.## this compound: Pre-clinical Research on Molecular and Cellular Biological Activities

This compound, a diterpene isolated from the stem bark of Jatropha curcas, has garnered attention in preclinical research for its diverse biological activities. While studies are ongoing, current investigations highlight its potential in antiproliferative and antifungal applications. This article summarizes the findings related to its molecular and cellular biological activities, focusing on inflammatory signaling pathways, antioxidant research, and antimicrobial applications.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, Nrf2/HO-1)

Direct research specifically detailing this compound's modulation of the NF-κB and MAPK signaling pathways is not extensively documented in the available literature. Similarly, while the Nrf2/HO-1 axis is recognized as a critical pathway modulated by various natural compounds for its role in cellular defense and inflammation, specific studies detailing this compound's direct impact on this pathway are limited in the reviewed sources. Further investigation is required to elucidate this compound's precise mechanisms of action within these inflammatory cascades.

Antioxidant Research Applications

Research into the antioxidant properties of this compound, specifically concerning its mechanisms of reactive oxygen species (ROS) scavenging and modulation of endogenous antioxidant enzyme systems, is not extensively detailed in the reviewed literature. While ROS scavenging and the modulation of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are fundamental antioxidant strategies employed by many natural compounds, specific experimental data for this compound in these areas are limited.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Modulation of Endogenous Antioxidant Enzyme Systems

Information regarding this compound's specific effects on endogenous antioxidant enzyme systems, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), is limited in the reviewed literature. These enzymes are critical components of the cellular defense against oxidative stress, and their modulation by natural compounds is a significant area of research. However, specific data linking this compound to the activation or inhibition of these particular enzymes are not prominently featured in the available studies.

Antimicrobial Research Applications

This compound has shown promise in antimicrobial research, particularly in its antifungal activity. While its antibacterial efficacy is also suggested, detailed mechanistic studies are less prevalent.

Investigations into Antibacterial Efficacy and Mechanisms

Jatropha species, including compounds like this compound, have been reported to possess antibacterial properties researchgate.netiium.edu.myiium.edu.myusp.br. However, the reviewed literature does not provide specific quantitative data on this compound's antibacterial efficacy, such as minimum inhibitory concentrations (MICs) against particular bacterial strains, nor does it detail the specific mechanisms underlying its antibacterial action.

Studies on Antifungal Activity

This compound has demonstrated notable antifungal activity. Studies indicate that this compound, along with other compounds from Jatropha seeds, possesses antifungal properties against various phytopathogenic fungi researchgate.netiium.edu.my. Specifically, this compound has been identified as having antifungal activity against fungi such as Botrytis cinerea, Fusarium oxysporum, Fusarium moniliforme, and Aspergillus flavus researchgate.net. Aqueous extracts of Jatropha curcas seeds have also shown significant inhibition of Fusarium oxysporum and Sclerotinia sclerotiorum mycelial growth in vitro researchgate.net.

Data Tables

Table 1: Antiproliferative/Cytotoxic Activity of this compound

Cell LineIC50 ValueReference
K562 (Chronic Myelogenous Leukemia)6 µg/mL researchgate.netiium.edu.my
H1299 (Non-Small Cell Lung Carcinoma)15 µg/mL researchgate.netiium.edu.my
MCF-7 (Breast Cancer)~1.6–3.1 µM nih.gov
WiDr (Colon Cancer)18.24 µM nih.gov
HeLa (Cervical Cancer)19.60 µM nih.gov

Note: IC50 values can vary based on assay conditions and cell line passage numbers. Values from different studies are presented for comparative context.

Compound List

this compound

Curcusones A, C, D

Curcin

Jatropholone A

Jatrophone

Curcusine C

Curcumin

Eriodictyol

Apigenin

Vitexin

Isovitexin

Thymol

Carvacrol

(R)-(-)-Carvone

Dioscin

Honokiol

Osthole

Jatrogrossidione

Jatroalactone

Jatrophalactone

Jatropha diketone

Cinnamaldehyde

EGCG (Epigallocatechin)

Genistein

Hydroxytyrosol

Ascorbic acid (Vitamin C)

Tocopherols (Vitamin E)

Carotenoids

Flavonoids

Phenolic compounds

Alkaloids

GSH (Glutathione)

GSSG (Oxidized Glutathione)

SOD (Superoxide Dismutase)

CAT (Catalase)

GPx (Glutathione Peroxidase)

GR (Glutathione Reductase)

GST (Glutathione S-Transferase)

MMP (Matrix-Metalloproteinases)

MMP-2

MMP-9

ROS (Reactive Oxygen Species)

Nrf2 (Nuclear factor erythroid 2-related factor 2)

HO-1 (Heme Oxygenase-1)

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

MAPK (Mitogen-Activated Protein Kinase)

JNK1 (c-Jun N-terminal kinase 1)

p38

Bcl-xL

Bax

Survivin

Cytochrome C

Caspase-3

Caspase-9

Keap1 (Kelch ECH Associated Protein 1)

BRAT1

Sirtuin-1

PI3K (Phosphoinositide 3-kinase)

Akt (Protein kinase B)

mTOR (Mechanistic target of rapamycin)

EGFR (Epidermal Growth Factor Receptor)

ERK1/2 (Extracellular signal-regulated kinases 1/2)

p53

HIFα (Hypoxia-inducible factor alpha)

PTEN (Phosphatase and tensin homolog)

AP-1 (Activator protein-1)

FoxO (Forkhead box protein O)

SP1 (Specificity protein 1)

STAT1-3 (Signal transducer and activator of transcription 1-3)

TNF-α (Tumor Necrosis Factor alpha)

iNOS (Inducible Nitric Oxide Synthase)

COX-2 (Cyclooxygenase-2)

TGF-β1 (Transforming Growth Factor beta 1)

GSH (Glutathione)

Trx (Thioredoxin)

TrxR1 (Thioredoxin Reductase 1)

Prdxs (Peroxiredoxins)

GPx (Glutathione Peroxidases)

GSH (Glutathione)

GSSG (Glutathione Disulfide)

H2O2 (Hydrogen Peroxide)

O2•− (Superoxide radical)

•OH (Hydroxyl radical)

1O2 (Singlet Oxygen)

ROOH (Organic Hydroperoxide)

ROO• (Lipid Peroxyl Radical)

ONOO– (Peroxynitrite)

Ubiquitin

DUBs (Deubiquitinases)

USP2 (Ubiquitin-specific protease 2)

Bortezomib

Curcusone D

BbAFP1

Gaeumannomyces graminis

Fusarium gramminearum

Magnaporthe orzyae

Alternaria brassicae

Alternaria solani

Rhizoctonia solani

Pythium myriotylum

Colletotrichum acutatum

Botryodiplodia theobromae

Sclerotinia sclerotiorum

Candida albicans

Klebsiella pneumoniae

Mycoplasma hominis

Staphylococcus aureus

Escherichia coli

HCT116

HCT116R

A549

A549/ADR

MCF7/TH

Hep3B

KKU-100

KB

HT-29

HT1080

WiDr

HeLa

U373

SKBR3

HepG2

MCF-7

AN3 CA

HEC-1-A

KLE

CCL-171

AGS CRL-1739

HTB-58

HTB-1

CCL-240

P-388 lymphocytic leukemia

Eagle's carcinoma of the nasopharynx

U937

PC3

DU145

T-cell lymphoma

Gammarus pulex

Immunomodulatory Research (Exploratory Studies)

Research into the immunomodulatory effects of this compound is considered exploratory, with limited detailed findings available in pre-clinical models. However, some studies suggest a potential role in modulating inflammatory responses. This compound has been indicated to possess anti-inflammatory activity, characterized by its ability to inhibit the production of pro-inflammatory enzymes and cytokines ontosight.ai. These molecules are key mediators in the inflammatory cascade, and their inhibition suggests a potential dampening effect on inflammatory processes. Despite these indications, specific pre-clinical models used to assess these effects, the precise mechanisms of action, and quantitative data on cytokine modulation are not extensively documented in the reviewed literature. Therefore, while an anti-inflammatory capacity has been noted, further in-depth research is required to fully elucidate its immunomodulatory profile.

Other Investigated Biological Activities in Research Models (e.g., Neuroprotective Potential)

Beyond its anti-inflammatory indications, this compound has also been identified as possessing antioxidant properties ontosight.ai. Antioxidants are crucial in cellular defense, combating damage caused by reactive oxygen species (ROS), which are implicated in various disease states, including neurodegenerative conditions. Due to these inherent antioxidant capabilities, this compound has been posited as having potential therapeutic applications in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's disease ontosight.ai. However, direct pre-clinical investigations specifically demonstrating the neuroprotective potential of this compound in relevant cellular or animal models are not extensively detailed in the available scientific literature. The exploration of its effects on neuronal cells or pathways involved in neuroprotection remains an area requiring further dedicated research.

Compound List:

this compound

Unraveling the Molecular Machinery: Mechanism of Action of this compound

Recent scientific inquiry has illuminated the complex mechanisms through which this compound and its related diterpenes exert their biological effects at the molecular and cellular levels. These investigations have focused on identifying specific cellular targets and detailing the subsequent impact on crucial signaling pathways, particularly those involved in cancer progression.

Pre Clinical Pharmacological Profiling in Research Models Non Human

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The in vitro ADME profile of a compound is critical for predicting its behavior within a biological system. This involves assessing its stability, permeability, and interactions with biological matrices.

Metabolic Stability (e.g., Microsomal Stability)

Specific studies detailing the in vitro metabolic stability of Curcusone B, such as its half-life in liver microsomes or hepatocytes, were not identified in the reviewed literature. However, general in silico predictions for related Jatropha curcas compounds suggest potentially favorable pharmacokinetic profiles, underscoring the need for experimental validation of metabolic stability lidsen.comlidsen.com. The presence of quaternary centers in some related diterpenes has been noted as a feature that can potentially enhance metabolic stability acs.org.

Plasma Protein Binding Research

Direct experimental data on the plasma protein binding of this compound is limited in the available literature. Understanding how a compound binds to plasma proteins, such as albumin, is crucial as only the unbound fraction is typically considered pharmacologically active. While studies on other compounds, like curcumol, have reported high plasma protein binding (85.6% to 93.4%) frontiersin.org, specific values for this compound are not yet established.

In vivo Pharmacokinetic Investigations in Animal Models (e.g., Rodents)

In vivo pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and eliminated in a living organism.

Exposure and Half-Life Determination

Specific in vivo pharmacokinetic data for this compound, including parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life, were not found in the reviewed literature. Research on Jatropha curcas compounds generally indicates the necessity for comprehensive in vivo pharmacokinetic studies to validate in silico predictions and understand their systemic behavior lidsen.comlidsen.com.

Biodistribution and Tissue Targeting Research

Information regarding the biodistribution and tissue targeting of this compound in animal models is not available from the current search. Studies on biodistribution are vital to determine where a compound accumulates in the body, which can inform its efficacy and potential off-target effects.

Pharmacodynamic Marker Analysis in Pre-clinical Models

Pharmacodynamic analysis focuses on the biological effects of a compound. For this compound, research has primarily focused on its cytotoxic and anti-metastatic activities in various cancer cell lines.

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines, with reported IC50 values indicating varying degrees of potency:

Cancer Cell LineIC50 Value (µM)Reference(s)
SMMC-77213.30 mdpi.comresearchgate.net
A-5493.88 mdpi.comresearchgate.net
MCF-73.14 mdpi.comresearchgate.net
SW4802.91 mdpi.comresearchgate.net
HL-601.36 mdpi.comresearchgate.net

Beyond direct cytotoxicity, this compound has shown significant anti-metastatic potential. Studies indicate that at non-cytotoxic doses, it can effectively suppress in vitro invasion, motility, and the secretion of matrix-metalloproteinases (MMPs) in cancer cells cabidigitallibrary.orgmdpi.comrjpbcs.com. This suggests a role in inhibiting key processes involved in cancer metastasis. Furthermore, this compound has exhibited anti-invasive effects against cholangiocarcinoma cells researchgate.net. While Curcusone D has been identified as a potent inhibitor of the BRCA1-associated ATM activator 1 (BRAT1), this compound has been noted as less potent in this specific mechanism compared to Curcusone D benchchem.com.

Compound List:

this compound

Based on the available scientific literature, there is limited specific information detailing the mechanistic investigations of drug-drug interactions, particularly concerning Cytochrome P450 (CYP) enzyme inhibition potential, for the chemical compound this compound.

While general studies on diterpenes, including those from the Jatropha genus, suggest that certain structural features might correlate with an increased potential for CYP enzyme inhibition (specifically CYP3A4, CYP2C9, and CYP2C19) mdpi.com, these findings are not specific to this compound. The available research primarily focuses on the anti-cancer and anti-metastatic properties of this compound and its related compounds, highlighting mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of specific cellular targets like BRAT1 or USP enzymes ethnopharmacologia.orgresearchgate.nete-century.usnih.govresearchgate.netchemrxiv.org.

There are no published detailed research findings or quantitative data (such as IC50 or Ki values) that directly assess this compound's interaction with specific CYP isoforms or elucidate the mechanisms of potential drug-drug interactions mediated by CYP enzymes. Consequently, a data table detailing such findings cannot be generated for this compound based on the current search results.

Further pre-clinical research would be required to specifically investigate and characterize the CYP enzyme inhibition potential of this compound to understand any implications for drug-drug interactions.

Advanced Analytical and Spectroscopic Approaches in Mechanistic Elucidation of Curcusone B

Application of Advanced NMR Techniques for Molecular Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of complex molecules and for studying their dynamic interactions. researchgate.net Beyond basic structural elucidation, advanced NMR methods offer deep insights into the non-covalent interactions between a ligand like Curcusone B and its biological targets. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR and Transferred Nuclear Overhauser Effect (trNOE) NMR are particularly powerful for studying protein-ligand interactions. numberanalytics.com STD NMR can identify the specific parts of a ligand that are in close contact with a protein, while trNOE NMR provides information about the ligand's conformation when it is bound to its target. numberanalytics.com

In the context of the curcusone family, advanced NMR has been critical. For instance, computational NMR analyses, such as DP4+ probability analysis, have been employed to resolve structural and stereochemical ambiguities for related compounds like curcusones I and J by comparing experimental and calculated NMR shifts. researchgate.netbenchchem.com This highlights the power of combining experimental NMR data with quantum chemical calculations to unequivocally determine complex three-dimensional structures. benchchem.com Such methods are invaluable for confirming the precise configuration of this compound and understanding how its specific stereochemistry influences its interactions with target proteins.

NMR TechniqueApplication in this compound ResearchType of Information Obtained
Saturation Transfer Difference (STD) NMRIdentifying the binding epitope of this compound when complexed with a target protein. numberanalytics.comReveals which protons on this compound are in close proximity to the protein surface.
Transferred Nuclear Overhauser Effect (trNOE) NMRDetermining the bioactive conformation of this compound when bound to its biological target. numberanalytics.comProvides data on the three-dimensional structure of the ligand in its bound state.
Isotope-Filtered NMRSelectively observing interactions by using isotopically labeled proteins or this compound. numberanalytics.comFilters out signals from the unlabeled component, simplifying the spectrum to show only interactions.
DP4+ Analysis (Computational)Validating the stereochemistry and resolving structural uncertainties of this compound. benchchem.comProvides statistical confidence in a proposed structure by comparing experimental vs. DFT-calculated NMR shifts. benchchem.comescholarship.org

High-Resolution Mass Spectrometry for Metabolite Identification and Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an indispensable tool in drug discovery for identifying metabolites and elucidating metabolic pathways. ijpras.com This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites. thermofisher.com Modern HRMS instruments like the Orbitrap and Q-TOF (Quadrupole Time-of-Flight) can distinguish between molecules with very similar masses, which is essential for analyzing complex biological samples. ijpras.comanimbiosci.org

For a compound like this compound, understanding its metabolic fate is crucial, as its metabolites could be more active, less active, or potentially toxic. ijpras.com The general strategy for metabolite identification using LC-HRMS involves comparing the metabolic profile of a system before and after exposure to the compound. nih.gov By analyzing the accurate mass and fragmentation patterns (MS/MS spectra), potential metabolites can be identified. ijpras.comnih.gov This untargeted metabolomics approach can reveal how the body modifies this compound, providing critical information for its development as a therapeutic agent. animbiosci.org

StepDescriptionKey Technique/Parameter
1. Sample Preparation & SeparationBiological samples (e.g., plasma, microsomes) are treated with this compound, and the resulting mixture is separated.Liquid Chromatography (LC) ijpras.com
2. Data AcquisitionThe separated components are ionized and analyzed to obtain high-resolution mass data. This can involve full scans and fragmentation experiments.HRMS (e.g., Orbitrap, Q-TOF) ijpras.com
3. Metabolite DetectionData processing software compares treated and untreated samples to find new peaks corresponding to potential metabolites.Accurate Mass (AM), Retention Time (RT) nih.gov
4. Structural ElucidationThe elemental composition of potential metabolites is determined from the accurate mass, and their structure is inferred from MS/MS fragmentation patterns.Tandem Mass Spectrometry (MS/MS) ijpras.com

X-ray Crystallography in Target-Ligand Complex Analysis

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including complex protein-ligand assemblies. numberanalytics.comlibretexts.org This technique provides unambiguous, high-resolution information about how a ligand like this compound binds to its specific protein target. numberanalytics.com By analyzing the diffraction pattern of X-rays passing through a crystal of the target-ligand complex, researchers can generate a detailed electron density map and build an atomic model of the interaction. crystalsfirst.com

This structural information is vital for understanding the basis of a compound's specificity and efficacy. numberanalytics.com While a crystal structure for a this compound-protein complex is not yet published, the structures of related compounds have been determined using this method. For example, the relative stereochemistry of curcusecon B, a diterpenoid with a related skeleton isolated from the same plant, was confirmed through X-ray crystallographic data. researchgate.netresearchgate.net This demonstrates the applicability and power of the technique for defining the precise architecture of the curcusone scaffold. Obtaining a crystal structure of this compound bound to a target like matrix metalloproteinase 2 (MMP2) would reveal the specific amino acid residues involved in binding and provide a definitive blueprint for structure-based drug design. researchgate.net

StepDescriptionObjective
1. Protein Expression & PurificationThe biological target of this compound is produced in large quantities and purified to homogeneity.Obtain a pure, stable protein sample.
2. CrystallizationThe purified protein is co-crystallized with this compound, or the ligand is soaked into pre-formed protein crystals. libretexts.orgGrow well-ordered, single crystals of the protein-ligand complex.
3. X-ray DiffractionThe crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector. libretexts.orgCollect a complete set of diffraction data.
4. Structure Solution & RefinementMathematical methods (e.g., molecular replacement) are used to solve the phase problem and build an atomic model into the calculated electron density map. nih.govGenerate a high-resolution 3D model of the this compound-target complex. crystalsfirst.com

Spectroscopic Techniques for Protein-Ligand Interaction and Conformational Dynamics Studies

A variety of spectroscopic techniques are employed to study the dynamics and thermodynamics of protein-ligand interactions. sum.edu.pl These methods can provide information on binding affinity, conformational changes, and the stability of the complex. semanticscholar.org Fluorescence spectroscopy, for instance, is highly sensitive to changes in the local environment of fluorescent amino acids (like tryptophan) within a protein. sum.edu.pl The binding of a ligand like this compound can quench or enhance this fluorescence, allowing for the calculation of binding constants.

Surface Plasmon Resonance (SPR) is another powerful, label-free technique used to monitor binding events in real-time. nih.gov In a notable study on the related compound Curcusone C, SPR was used to verify its direct binding to the target protein PCBP2, yielding an affinity constant (KD) and confirming a physical interaction. nih.gov Furthermore, molecular dynamics (MD) simulations, a computational spectroscopic approach, have been used to study the binding of Curcusone A, revealing how its binding stabilizes the target protein and leads to fewer conformational fluctuations. lidsen.commdpi.com These methods collectively provide a dynamic picture of the interaction, complementing the static information from X-ray crystallography.

TechniquePrincipleInformation GainedExample Application (from related Curcusones)
Fluorescence SpectroscopyMeasures changes in the intrinsic fluorescence of a protein (e.g., from tryptophan) upon ligand binding. sum.edu.plBinding affinity (KD), stoichiometry, and conformational changes.Quantifying the binding strength of this compound to its target.
Surface Plasmon Resonance (SPR)Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein. nih.govReal-time kinetics (association/dissociation rates), binding affinity (KD).Used to confirm the direct binding of Curcusone C to its target PCBP2. nih.gov
Circular Dichroism (CD) SpectroscopyMeasures differences in the absorption of left- and right-circularly polarized light to monitor protein secondary and tertiary structure. nih.govChanges in protein conformation and stability upon ligand binding.Assessing if this compound binding induces a structural change in its target protein.
Molecular Dynamics (MD) SimulationsA computational method that simulates the physical movements of atoms and molecules over time. lidsen.comConformational dynamics, binding stability, interaction energies, and solvent effects. lidsen.comRevealed that Curcusone A binding stabilizes its target protein complex. mdpi.com

Theoretical and Computational Studies on Curcusone B

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sarpublication.com It is widely employed in drug design to understand how a ligand, such as Curcusone B, might interact with a protein target at the atomic level. sarpublication.com The primary goal is to predict the binding mode and affinity, often represented by a scoring function, which can help in identifying potential biological targets and elucidating mechanisms of action. sarpublication.comnih.gov

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available literature, research on its close analogue, Curcusone A, provides significant insights. A notable study employed virtual screening and molecular docking to identify phytoconstituents as potential inhibitors of Casein Kinase-1 Alpha (CK1α), a protein kinase implicated in various cancers. mdpi.comresearchgate.net In this research, Curcusone A was identified as a promising candidate that binds with considerable affinity and specificity to the CK1α binding pocket. mdpi.comresearchgate.net The docking analysis revealed key molecular interactions responsible for this binding. researchgate.net

Furthermore, chemoproteomics studies have identified BRCA1-associated ATM activator 1 (BRAT1) as a key cellular target for the curcusone family, particularly Curcusone D. researchgate.netnih.govacs.org BRAT1 is considered an important oncoprotein, and its inhibition presents a promising strategy for cancer treatment. nih.gov Although these studies focused on Curcusone D, the structural similarity among curcusones suggests that this compound may also interact with BRAT1, a hypothesis that can be rigorously tested using molecular docking simulations to predict binding poses and affinities.

Table 1: Predicted Binding Interactions of Curcusone A with Casein Kinase-1 Alpha (CK1α)

Interacting Residue Interaction Type
LEU 39 Pi-Alkyl
VAL 44 Pi-Alkyl
ILE 46 Pi-Alkyl
PHE 88 Pi-Sigma
ALA 90 Pi-Alkyl
VAL 92 Pi-Alkyl
ILE 157 Pi-Alkyl

Data sourced from a molecular interaction analysis of the Curcusone A-CK1α complex. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. arxiv.org In drug discovery, MD simulations are crucial for assessing the conformational stability of a ligand-protein complex and analyzing the dynamics of their interactions under physiological conditions, which cannot be captured by static docking studies. lidsen.comlidsen.com Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are analyzed to understand the stability and behavior of the complex. lidsen.com

Following the molecular docking of Curcusone A with CK1α, extensive all-atom MD simulations (200 ns) were performed to evaluate the stability of the complex. researchgate.net The results indicated that the binding of Curcusone A stabilizes the CK1α protein, leading to fewer conformational fluctuations compared to the unbound (apo) protein. mdpi.comresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of individual residues. The study showed that key residues in the binding pocket of CK1α exhibited reduced fluctuations upon binding to Curcusone A, suggesting a stable interaction. researchgate.net

Radius of Gyration (Rg): The Rg measures the compactness of the protein-ligand complex. A stable Rg value for the Curcusone A-CK1α complex throughout the simulation suggested that the complex maintained its structural integrity. researchgate.net

Solvent Accessible Surface Area (SASA): SASA analysis measures the exposure of the complex to the solvent. The study observed a consistent SASA for the complex, further confirming its stability. researchgate.net

Table 2: Summary of MD Simulation Parameters for Curcusone A-CK1α Complex

Parameter Observation Implication
RMSD Stable trajectory after initial equilibration The complex remains structurally stable over time.
RMSF Reduced fluctuations in binding site residues The ligand is tightly and stably bound.
Rg Consistent values throughout the simulation The complex maintains a compact structure.
SASA Stable solvent accessible surface area The overall conformation of the complex is preserved.

Based on findings from 200 ns MD simulations. researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure, stability, and reactivity of molecules. rsc.orgrsdjournal.org DFT is used to compute a wide range of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters like NMR chemical shifts. rsdjournal.orgnih.gov In drug design, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's chemical reactivity and kinetic stability. nih.gov

For the curcusone family, quantum chemical calculations have been pivotal. For instance, a study on the structural characterization of this compound utilized DFT calculations to determine its chemical shifts. ufg.br In another significant application, DP4+ analysis, which relies on DFT-calculated NMR parameters, was employed to assign a 98.2% probability to the revised structure of Curcusone D, underscoring the critical role of computational validation in natural product chemistry. benchchem.com

These calculations allow researchers to:

Validate Molecular Structures: By comparing calculated spectroscopic data (e.g., NMR chemical shifts) with experimental data, the correct structure of a natural product can be confirmed. ufg.brbenchchem.com

Predict Reactivity: The energy gap between the HOMO and LUMO orbitals is an indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the molecule is more reactive. nih.gov

Understand Electronic Properties: DFT calculations provide detailed information about the electron distribution and electrostatic potential, which are crucial for understanding how a molecule will interact with biological targets. rsc.org

Virtual Screening and Ligand-Based Drug Design Principles Applied to this compound

Virtual screening (VS) is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mmsl.cz VS can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com

Structure-Based Virtual Screening (SBVS): This method, which includes molecular docking, relies on the 3D structure of the target protein to screen for potential binders. mmsl.cz

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown. It utilizes the principle of molecular similarity, which posits that molecules with similar structures are likely to have similar biological activities. mdpi.comnih.gov

The identification of Curcusone A as a potent inhibitor of CK1α is a direct result of a virtual screening campaign. mdpi.comresearchgate.net In that study, a library of phytoconstituents was screened against the CK1α target, leading to the identification of promising lead compounds, including Curcusone A, for further experimental validation. mdpi.comresearchgate.net

Ligand-based drug design principles are also highly relevant for the curcusone family. Given that Curcusones A, B, C, and D exhibit potent anticancer activities, the known active structures can be used as templates in LBVS to screen for novel compounds with similar or improved activity. researchgate.net Pharmacophore modeling, a key LBVS technique, can be used to define the essential 3D arrangement of chemical features required for activity, which then serves as a filter to screen large compound databases. mmsl.cz The discovery of BRAT1 as a target for Curcusone D via chemoproteomics also opens avenues for applying both structure-based and ligand-based design principles to develop new BRAT1 inhibitors based on the curcusone scaffold. nih.govacs.org

Future Research Directions and Research Applications of Curcusone B

Curcusone B as a Chemical Probe in Biological Systems

This compound's distinct biological activities make it a valuable chemical probe for dissecting complex cellular pathways, especially those involved in cancer progression and resistance.

Investigating Metastasis Mechanisms: this compound has demonstrated a significant capacity to suppress metastatic processes in various cancer cell lines researchgate.netbenchchem.com. It effectively reduces in vitro cancer cell invasion, motility, and the secretion of matrix metalloproteinases (MMPs), such as MMP-2 researchgate.netaacrjournals.org. These actions are critical for cancer cell dissemination and the formation of secondary tumors. By using this compound, researchers can explore the intricate molecular mechanisms that drive metastasis and identify key regulatory pathways that could be targeted for therapeutic intervention researchgate.netbenchchem.com.

Elucidating DNA Damage Response Pathways: A pivotal development in understanding this compound's mechanism of action is the identification of BRCA1-associated ATM activator 1 (BRAT1) as a key cellular target for curcusones, including this compound iiarjournals.orginnovareacademics.insciencedaily.comnih.govnih.govchemrxiv.org. BRAT1 plays a crucial role in the DNA damage response (DDR) and DNA repair pathways innovareacademics.in. As a small molecule inhibitor of BRAT1, this compound can serve as a probe to investigate the complex signaling cascades involved in DNA repair, cell cycle control, and cellular response to genotoxic stress innovareacademics.inchemrxiv.org. This capability is particularly relevant for understanding how cancer cells maintain genomic stability and resist DNA-damaging therapies. The targeting of BRAT1, a protein previously considered "undruggable," opens new avenues for exploring cellular resistance mechanisms and therapeutic vulnerabilities chemrxiv.org.

Exploration of Combination Research Strategies with this compound

The potential for this compound to enhance the efficacy of existing treatments and overcome drug resistance mechanisms makes it an attractive candidate for combination therapy research researchgate.netsciencedaily.comresearchgate.netpurdue.edunih.govwku.edu.

Synergy with Conventional Chemotherapy: this compound could serve as a supportive agent when combined with conventional chemotherapeutic drugs researchgate.netresearchgate.net. Related compounds, such as Curcusone D, have demonstrated synergistic effects with DNA-damaging agents like etoposide, significantly increasing their cytotoxicity in breast cancer models benchchem.comnih.govresearchgate.net. This synergy is likely due to the combined impact on DNA damage response and repair pathways.

Overcoming Drug Resistance: By targeting cellular pathways that are distinct from or complementary to those affected by standard chemotherapeutics, this compound may help overcome acquired resistance in cancer cells. Its capacity to inhibit metastasis and modulate cell motility could also complement cytotoxic therapies, offering a multi-pronged approach to cancer treatment.

Development of Novel Research Methodologies for this compound Studies

Advancements in synthetic chemistry and analytical techniques are crucial for further exploring and exploiting the therapeutic potential of this compound.

Total Synthesis and Analogue Development: The successful total synthesis of this compound and its related compounds represents a significant methodological achievement iiarjournals.orgnih.govnih.govresearchgate.netekb.eg. This capability overcomes the limitations associated with natural product isolation, which typically yields only small quantities of the compound. Total synthesis facilitates the production of sufficient material for extensive pre-clinical studies and enables the creation of diverse structural analogues for structure-activity relationship (SAR) studies iiarjournals.orgnih.govnih.govresearchgate.netekb.eg. Continued refinement and optimization of synthetic routes are essential for increasing the accessibility of these compounds for research and development.

Target Identification and Validation: Ongoing development of advanced chemoproteomics techniques and biochemical assays is vital for precisely identifying and validating this compound's molecular targets, such as BRAT1 iiarjournals.orginnovareacademics.insciencedaily.comnih.govnih.govchemrxiv.org. This includes refining methods for synthesizing molecular probes and conducting target engagement studies to confirm direct interactions.

Assay Development: The creation of sensitive and specific assays is paramount for accurately measuring this compound's biological activities in relevant systems. This includes assays to quantify its effects on cell migration, invasion, MMP secretion, and BRAT1 inhibition, which are critical for comprehensive pre-clinical evaluation. The implementation of high-throughput screening methodologies could significantly accelerate the discovery of more potent and selective this compound derivatives.

Data Table: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cancer Cell LineIC50 ValueReference
K562 (Chronic Myelogenous Leukemia)6 µg/mL researchgate.netiium.edu.myiium.edu.my
H1299 (Non-Small Cell Lung Carcinoma)15 µg/mL researchgate.netiium.edu.myiium.edu.my
KB7.2 ± 1.6 µM iiarjournals.org
MCF-7 (Breast Cancer)10.5 ± 3.7 µM iiarjournals.org
Hep3B (Hepatocellular Carcinoma)5.8 ± 2.0 µM iiarjournals.org
KKU-100 (Cholangiocarcinoma)5.7 ± 0.4 µM iiarjournals.org

Compound List:

this compound

Q & A

Basic Research Questions

Q. What methodologies are employed to isolate and identify Curcusone B from Jatropha curcas?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography and HPLC. Structural identification relies on spectroscopic methods (NMR, MS) to analyze molecular fingerprints. For example, NMR parameters (δ<sup>1</sup>H, δ<sup>13</sup>C) and high-resolution mass spectrometry (HRMS) are critical for confirming the compound’s identity .

Q. Which in vitro models are optimal for initial screening of this compound’s anticancer properties?

  • Methodological Answer : Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are commonly used, with viability assays like MTT or CellTiter-Glo to quantify cytotoxicity. This compound’s efficacy is often compared to positive controls (e.g., doxorubicin) and structurally similar analogs (e.g., Curcusone D) to establish relative potency .

Q. How can researchers validate the purity of this compound post-isolation?

  • Methodological Answer : Purity validation requires orthogonal techniques:

  • HPLC-DAD/UV for chromatographic purity (>95% peak area).
  • NMR spectroscopy to detect impurities via signal multiplicity and integration.
  • Melting point analysis to confirm consistency with literature values .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • 1D/2D NMR (COSY, HSQC, HMBC) to assign proton and carbon networks.
  • DP4+ probability analysis to compare experimental and computed NMR shifts, resolving stereochemical ambiguities.
  • IR spectroscopy for functional group identification (e.g., carbonyl stretches) .

Q. How should a literature review be structured to identify gaps in this compound research?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope. For example:

  • Population : Cancer cell lines vs. normal cells.
  • Intervention : this compound dosage ranges.
  • Comparison : this compound vs. other diterpenoids.
  • Outcome : Apoptosis induction, IC50 values.
    Database searches (PubMed, SciFinder) should prioritize studies with mechanistic depth over preliminary screenings .

Advanced Research Questions

Q. What computational strategies resolve discrepancies in this compound’s structural data derived from NMR?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for <sup>13</sup>C NMR chemical shifts) and J-coupling constant simulations can validate proposed structures. Discrepancies are addressed by:

  • Testing multiple conformers.
  • Cross-referencing DP4+ analysis outcomes with experimental data.
  • Re-evaluating solvent effects (e.g., CDCl3 vs. DMSO-d6) on NMR spectra .

Q. How can synergistic effects between this compound and existing chemotherapeutics be systematically evaluated?

  • Methodological Answer : Use Chou-Talalay combination index (CI) :

  • Experimental Design : Co-treatment of this compound with drugs like etoposide in dose-matrix formats.
  • Data Analysis : CI < 1 indicates synergy; CI > 1 suggests antagonism.
    Mechanistic synergy is further probed via Western blotting (e.g., PARP cleavage for apoptosis) .

Q. What experimental designs are suitable for elucidating this compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Target Identification : Thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS) to pinpoint protein targets.
  • Pathway Analysis : RNA-seq or phosphoproteomics to map signaling perturbations.
  • In Silico Docking : Molecular dynamics simulations to predict binding affinities for hypothesized targets (e.g., STAT3, NF-κB) .

Q. How do researchers address conflicting bioactivity data across studies on this compound?

  • Methodological Answer :

  • Standardization : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting.
  • Meta-Analysis : Pool datasets using random-effects models to account for variability in cell lines, assay conditions, and compound purity.
  • Replication Studies : Independent validation in multiple labs with blinded protocols .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Nonlinear Regression : Four-parameter logistic (4PL) models to calculate IC50 and Hill slopes.
  • Bootstrapping : Estimate confidence intervals for dose-response parameters.
  • Machine Learning : Random forest models to predict bioactivity based on structural descriptors (e.g., molecular weight, logP) .

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Feasible Synthetic Routes

Reactant of Route 1
Curcusone B
Reactant of Route 2
Curcusone B

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.